Molecular Weight and LogP Comparison: L-N-Boc-5-chlorotryptophan vs. Boc-Tryptophan and Boc-5-Bromotryptophan
L-N-Boc-5-chlorotryptophan possesses a distinct molecular weight and lipophilicity profile compared to its non-halogenated and brominated analogs. The chlorine atom provides an intermediate halogen size and electronegativity that influences molecular recognition and pharmacokinetic properties in peptide drug candidates . Its computed XLogP3 value of 2.6 [1] reflects moderate lipophilicity, which is critical for membrane permeability in peptide-based therapeutics.
| Evidence Dimension | Physicochemical Properties (Molecular Weight, Lipophilicity) |
|---|---|
| Target Compound Data | Molecular Weight: 338.79 g/mol; XLogP3: 2.6 |
| Comparator Or Baseline | Boc-Tryptophan (no halogen): MW 304.34 g/mol, XLogP3 ~1.9; Boc-5-Bromotryptophan: MW 383.24 g/mol, XLogP3 ~2.9 |
| Quantified Difference | MW difference: +34.45 g/mol vs. Boc-Trp; -44.45 g/mol vs. Boc-5-Br-Trp. LogP difference: +0.7 vs. Boc-Trp; -0.3 vs. Boc-5-Br-Trp. |
| Conditions | Computed physicochemical properties (PubChem, ChemAxon). |
Why This Matters
The specific molecular weight and intermediate lipophilicity of L-N-Boc-5-chlorotryptophan make it a preferred choice when designing peptides with balanced solubility and membrane permeability, as neither unsubstituted nor bulkier halogenated analogs provide the same property window.
- [1] PubChem. (2024). (S)-2-((tert-Butoxycarbonyl)amino)-3-(5-chloro-1H-indol-3-yl)propanoic acid. Compound Summary for CID 52987863. View Source
